

The Role of DS18561882 in Purine Synthesis Inhibition: A Technical Guide

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Compound of Interest

Compound Name: DS18561882

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Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism of action of **DS18561882** is the disruption of mitochondrial one-carbon metabolism, leading to a depletion of formate. This formate is essential for the de novo synthesis of purines, which are fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, **DS18561882** effectively blocks the purine synthesis pathway, leading to replication stress, cell growth arrest, and ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism, quantitative preclinical data, and detailed experimental protocols relevant to the study of **DS18561882**.

Introduction

One-carbon (1C) metabolism is a complex network of biochemical reactions that are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1] [2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells, there is a high demand for the products of 1C metabolism to support DNA replication and cell division.[1]

MTHFD2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate.[4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide range of cancers, while being minimally expressed in most normal adult tissues, presenting a therapeutic window for targeted cancer therapies.[5][6]

DS18561882 has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are highly dependent on this pathway.[3]

Mechanism of Action

The inhibitory action of **DS18561882** on MTHFD2 disrupts the mitochondrial folate cycle. This leads to a reduction in the production and export of formate to the cytoplasm. Formate is a critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream consequences for cancer cells:

- **Replication Stress:** A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA replication, leading to stalled replication forks and the accumulation of DNA damage.
- **Cell Cycle Arrest:** The cellular machinery detects this replication stress and initiates cell cycle checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.
- **Apoptosis:** If the nucleotide depletion and DNA damage are severe and prolonged, the cell is triggered to undergo programmed cell death (apoptosis).

The predominant effect of **DS18561882** is the blockade of purine synthesis, which ultimately results in the growth arrest of cancer cells.[3]

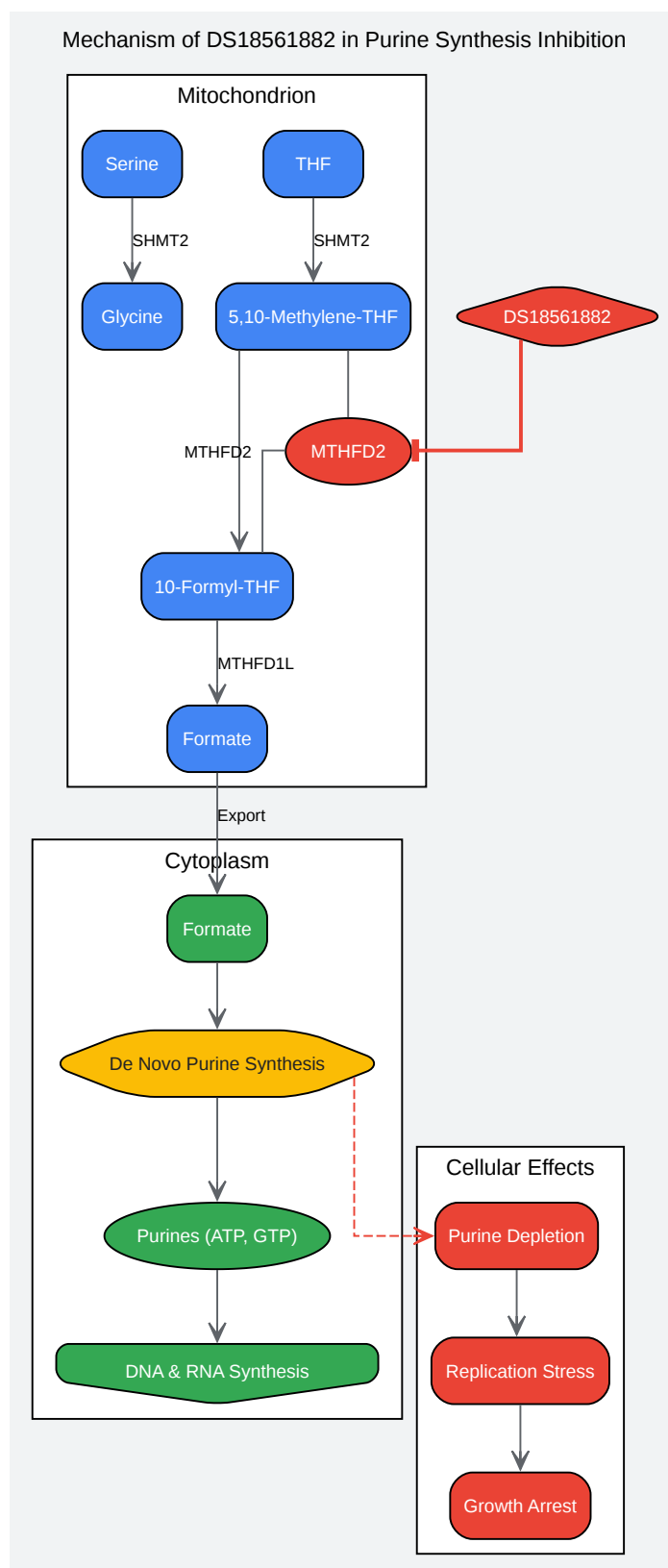
Quantitative Data

The following tables summarize the key quantitative data for **DS18561882** from preclinical studies.

Parameter	Value	Target	Notes	Reference(s)
IC50	0.0063 μ M (6.3 nM)	MTHFD2	Biochemical assay	[7]
IC50	0.57 μ M	MTHFD1	Shows >90-fold selectivity for MTHFD2 over MTHFD1	[7]
GI50	140 nM	MDA-MB-231	Human breast cancer cell line	[5][8]
In Vivo Efficacy	Tumor Growth Inhibition	MDA-MB-231 Xenograft	Dose-dependent inhibition observed	[7][8]
Maximum Tolerated Dose	Not specified in snippets	In vivo	High doses (300 mg/kg) were well-tolerated in mice	[3]

Table 1: In Vitro and In Vivo Activity of **DS18561882**.

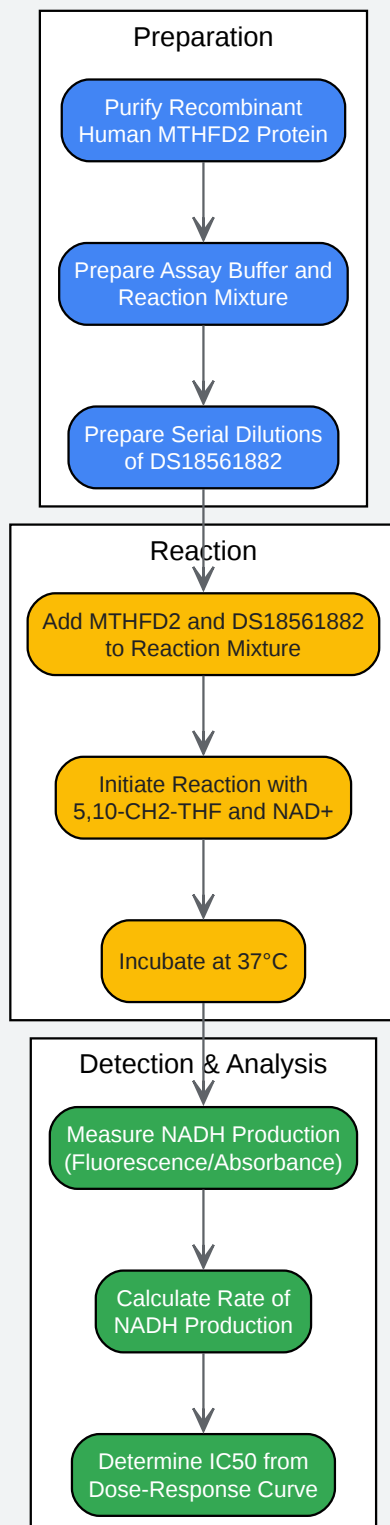
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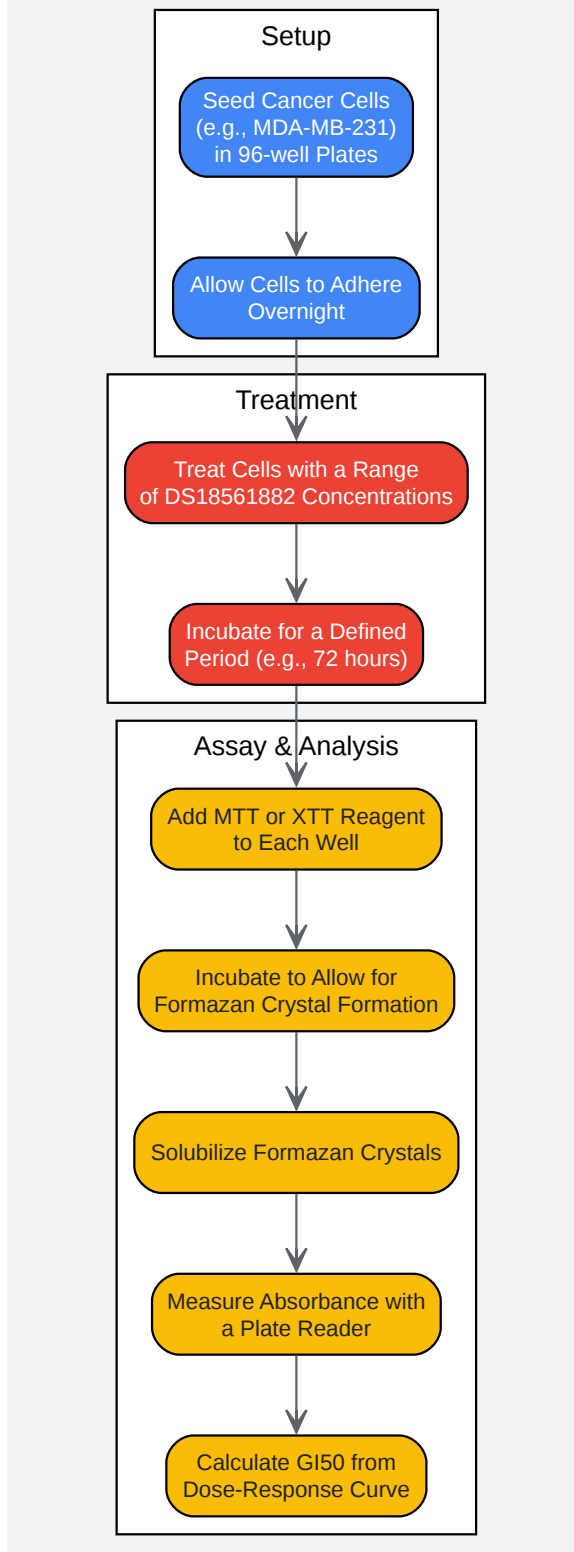
Caption: Signaling pathway of **DS18561882**-mediated MTHFD2 inhibition.

Workflow for MTHFD2 Enzymatic Assay

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Caption: Experimental workflow for MTHFD2 enzymatic assay.

Workflow for Cell Viability Assay (MTT/XTT)

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Caption: Experimental workflow for a cell viability assay.

Experimental Protocols

MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2.[\[10\]](#)

Materials:

- Recombinant human MTHFD2 protein
- **DS18561882**
- 5,10-methylenetetrahydrofolate (CH₂-THF)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT)
- 96-well microplate
- Microplate reader capable of measuring fluorescence or absorbance

Protocol:

- Preparation:
 - Prepare a stock solution of **DS18561882** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **DS18561882** stock solution in assay buffer to create a range of test concentrations.
 - Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.
- Reaction Initiation:
 - Add the diluted **DS18561882** or vehicle control to the wells of the microplate.
 - Add the MTHFD2-containing reaction mixture to the wells.

- Initiate the enzymatic reaction by adding the substrates, CH₂-THF and NAD⁺, to each well.
- Incubation:
 - Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g., 30-60 minutes).
- Detection:
 - The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of NADH production for each concentration of **DS18561882**.
 - Normalize the rates to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay

This cell-based assay evaluates the effect of **DS18561882** on the proliferation and viability of cancer cells. The MTT or XTT assay is a common method.[\[11\]](#)[\[12\]](#)

Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Complete cell culture medium
- **DS18561882**
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
 - Incubate the plates overnight to allow the cells to adhere.
- Treatment:
 - Prepare serial dilutions of **DS18561882** in complete cell culture medium.
 - Remove the old medium from the wells and add the medium containing the various concentrations of **DS18561882**. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
- Incubation:
 - Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- Assay:
 - Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
 - If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Data Analysis:

- Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Mouse Xenograft Model

This animal model is used to assess the anti-tumor efficacy and tolerability of **DS18561882** in a living organism.^{[6][13][14]}

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Human cancer cells (e.g., MDA-MB-231)
- **DS18561882** formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Protocol:

- Tumor Implantation:
 - Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor growth.

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment:
 - Administer **DS18561882** orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily).
 - Administer the vehicle control to the control group following the same schedule.
- Monitoring:
 - Measure the tumor volume (e.g., using the formula: $(\text{length} \times \text{width}^2)/2$) and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight is monitored as an indicator of toxicity.
- Endpoint and Analysis:
 - The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
 - At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
 - Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of **DS18561882**. The percentage of tumor growth inhibition (TGI) can be calculated.

Conclusion

DS18561882 represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high potency and selectivity for MTHFD2, coupled with its mechanism of inhibiting purine synthesis, provide a strong rationale for its continued development as an anti-cancer drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **DS18561882** and other MTHFD2 inhibitors.

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